N-propyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
Description
N-propyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a pyrimidine derivative featuring a thiophene ring, trifluoromethyl group, and an acetamide moiety with an N-propyl substituent. This compound belongs to a class of sulfur-containing heterocycles, where the pyrimidine core is functionalized to enhance electronic and steric properties. The trifluoromethyl group is known to improve metabolic stability and lipophilicity, while the thiophene moiety may contribute to π-π stacking interactions in biological systems . The synthesis of such compounds typically involves alkylation of thiopyrimidine intermediates with chloroacetamide derivatives, as demonstrated in analogous methodologies .
Properties
Molecular Formula |
C14H14F3N3OS2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-propyl-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C14H14F3N3OS2/c1-2-5-18-12(21)8-23-13-19-9(10-4-3-6-22-10)7-11(20-13)14(15,16)17/h3-4,6-7H,2,5,8H2,1H3,(H,18,21) |
InChI Key |
GSTOPPZOLGDLGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with pyrimidine intermediates, followed by the introduction of the trifluoromethyl group and the acetamide moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-propyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
N-propyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-propyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiophene and pyrimidine rings can interact with specific binding sites, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Comparable Compounds
Key Observations:
Substituent Effects: N-Substituents: The N-propyl group in the target compound contrasts with bulkier aryl groups (e.g., benzyl in or cyanophenyl in ), which may influence solubility and steric hindrance. Propyl chains typically enhance flexibility and reduce crystallinity compared to rigid aromatic substituents. Pyrimidine/Pyridine Functionalization: The trifluoromethyl group is conserved across all analogues, underscoring its role in enhancing lipophilicity and metabolic resistance. The thiophene ring in the target compound is replaced with fluorophenyl or cyano groups in others, modulating electronic effects and hydrophobicity .
Compounds with identical molecular weights (e.g., ) but distinct substituents highlight the role of functional groups in tuning physicochemical properties without altering mass.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
